![molecular formula C16H15N3O5 B4617771 3,5-dinitro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B4617771.png)
3,5-dinitro-N-[4-(propan-2-yl)phenyl]benzamide
Overview
Description
3,5-dinitro-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound characterized by the presence of nitro groups at the 3 and 5 positions of the benzamide ring and an isopropyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-[4-(propan-2-yl)phenyl]benzamide typically involves the nitration of a suitable benzamide precursor. One common method involves the direct condensation of 3,5-dinitrobenzoyl chloride with 4-(propan-2-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-dinitro-N-[4-(propan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used but typically involve the replacement of the nitro groups with the nucleophile.
Scientific Research Applications
3,5-dinitro-N-[4-(propan-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dinitro-N-phenylbenzamide
- 3,5-dinitro-N-propylbenzamide
- 3,5-dinitro-N-pyridin-4-yl-benzamide
Uniqueness
3,5-dinitro-N-[4-(propan-2-yl)phenyl]benzamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets compared to other similar compounds .
Properties
IUPAC Name |
3,5-dinitro-N-(4-propan-2-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-10(2)11-3-5-13(6-4-11)17-16(20)12-7-14(18(21)22)9-15(8-12)19(23)24/h3-10H,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKFQJTWFZOUMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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